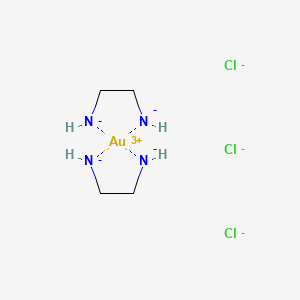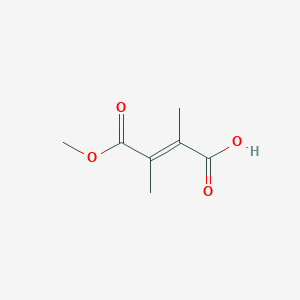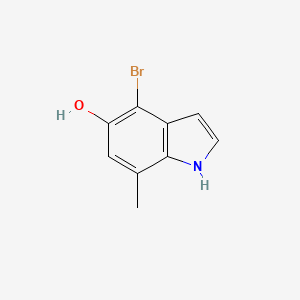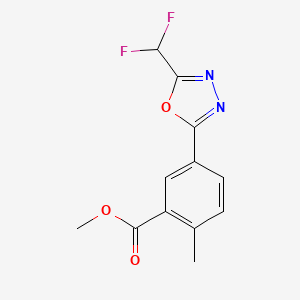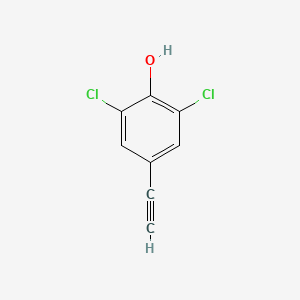
2,6-Dichloro-4-ethynylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dichloro-4-ethynylphenol is an organic compound with the molecular formula C8H4Cl2O It is a derivative of phenol, where two chlorine atoms are substituted at the 2 and 6 positions, and an ethynyl group is substituted at the 4 position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-4-ethynylphenol can be achieved through several methods. One common approach involves the chlorination of phenol in the presence of a catalyst such as N-methylaniline. The reaction is carried out in a chlorination kettle, where phenol, chlorobenzene, and N-methylaniline are added and stirred. The temperature is gradually increased to 65-75°C, and chlorine gas is introduced at a controlled rate. The chlorination temperature is maintained at 70-100°C until the reaction is complete .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale chlorination reactors. The process is optimized to achieve high yields and purity, with the final product being purified through distillation and recrystallization techniques .
化学反应分析
Types of Reactions: 2,6-Dichloro-4-ethynylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated or dechlorinated phenols.
Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of various substituted phenols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions include various chlorinated and substituted phenols, quinones, and other aromatic compounds .
科学研究应用
2,6-Dichloro-4-ethynylphenol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pesticides, and other industrial chemicals.
作用机制
The mechanism of action of 2,6-Dichloro-4-ethynylphenol involves its interaction with various molecular targets and pathways. The compound can act as an electron acceptor in redox reactions, influencing cellular processes such as photosynthesis and oxidative stress responses. It may also interact with enzymes and proteins, affecting their function and activity .
相似化合物的比较
2,6-Dichlorophenol: A similar compound with two chlorine atoms substituted at the 2 and 6 positions but lacking the ethynyl group.
4-Ethynylphenol: A compound with an ethynyl group at the 4 position but without chlorine substitutions.
2,4-Dichlorophenol: A compound with chlorine atoms substituted at the 2 and 4 positions.
Uniqueness: 2,6-Dichloro-4-ethynylphenol is unique due to the presence of both chlorine and ethynyl groups, which confer distinct chemical properties and reactivity.
属性
分子式 |
C8H4Cl2O |
|---|---|
分子量 |
187.02 g/mol |
IUPAC 名称 |
2,6-dichloro-4-ethynylphenol |
InChI |
InChI=1S/C8H4Cl2O/c1-2-5-3-6(9)8(11)7(10)4-5/h1,3-4,11H |
InChI 键 |
JBPXWJPQJLVDJK-UHFFFAOYSA-N |
规范 SMILES |
C#CC1=CC(=C(C(=C1)Cl)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


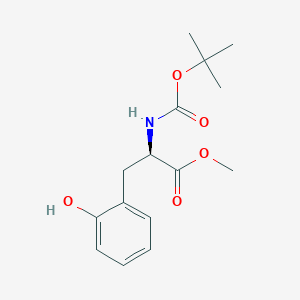
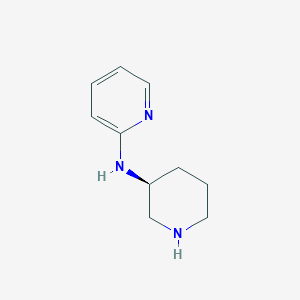
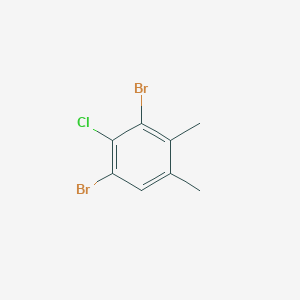
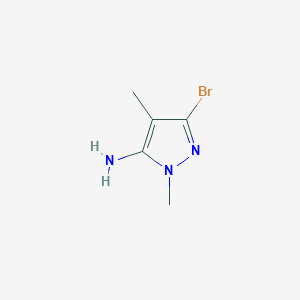
![6-Bromo-3-iodoimidazo[1,2-a]pyridin-8-amine](/img/structure/B12841182.png)
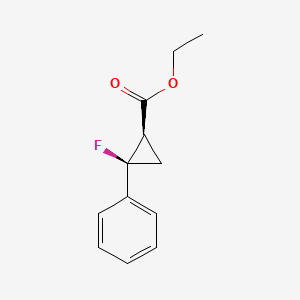

![[2-(Chloromethyl)-5-fluorophenyl]methanol](/img/structure/B12841204.png)

